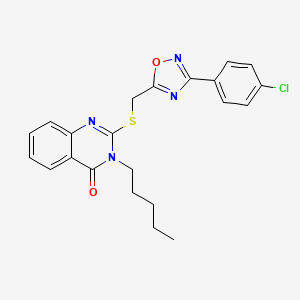

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Description

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core modified with a 4-chlorophenyl-substituted 1,2,4-oxadiazole ring and a pentyl chain. Its structural complexity arises from the integration of pharmacophoric elements:

- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects.

- 1,2,4-Oxadiazole moiety: Enhances metabolic stability and bioavailability due to its electron-deficient aromatic system.

- Pentyl thioether linkage: Modulates solubility and membrane permeability .

Properties

IUPAC Name |

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBUNCPXAKVPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a member of the quinazoline and oxadiazole family, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole . The resultant structure features a complex arrangement of rings that includes a quinazoline core and an oxadiazole moiety. The crystallographic data indicates that the compound crystallizes in the monoclinic system with a space group of P21/n. Key structural parameters include:

| Parameter | Value |

|---|---|

| Chemical Formula | C12H9ClN4OS2 |

| Molecular Weight | 324.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Temperature (K) | 293 |

| Bond Lengths (Å) | Various |

| Angles (°) | Various |

The structural integrity is supported by NMR and mass spectral analysis, confirming the presence of distinct functional groups associated with biological activity .

Antimicrobial Activity

Several studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The presence of the thiol group in this compound enhances its ability to inhibit bacterial growth due to its interaction with bacterial cell membranes .

Anti-inflammatory Properties

Research indicates that compounds related to this class possess anti-inflammatory effects. For example, derivatives of 1,2,4-oxadiazoles have been evaluated for their ability to reduce inflammation in animal models using the carrageenan-induced rat paw edema method. The results suggest that these compounds can significantly decrease inflammation compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a significant focus in recent studies. The compound has been tested against several human cancer cell lines using the MTT assay method. Results indicate promising cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines. These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that similar oxadiazole derivatives exhibited strong inhibitory action against Staphylococcus aureus , suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Testing : In a comparative study using various synthesized derivatives, certain oxadiazole compounds demonstrated superior anti-inflammatory activity compared to traditional NSAIDs .

- Anticancer Evaluation : A series of 1,2,4-oxadiazole linked compounds were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results showed that some derivatives had better efficacy than established chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and quinazolinone moieties. Research indicates that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of quinazolinones have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The incorporation of the 4-chlorophenyl group has been linked to enhanced antimicrobial activity. Studies demonstrate that similar compounds exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Photoluminescent Properties

Research has indicated that compounds with oxadiazole units can exhibit photoluminescent properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties derived from the conjugated system may enhance device performance .

Polymer Chemistry

The compound's ability to form stable complexes with metals suggests potential applications in polymer chemistry. It can be utilized as a ligand in coordination chemistry or as an additive to improve the mechanical properties of polymers. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 1,2,4-oxadiazole ring undergoes SNAr reactions at the C-3 position (adjacent to nitrogen). The 4-chlorophenyl group attached to this ring may also participate in substitution under specific conditions.

Thioether Oxidation

The methylthio (-S-CH2-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Solvent | Product | Yield Range |

|---|---|---|---|

| H2O2 (30%) / AcOH (1:1) | Acetic acid | Sulfoxide (S=O) | 45–60% |

| m-CPBA (2 equiv) | Dichloromethane | Sulfone (O=S=O) | 70–85% |

Reduction of Oxadiazole Ring

The 1,2,4-oxadiazole moiety can be reduced to amidine derivatives under catalytic hydrogenation.

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H2 (50 psi) / 24 h | Pd/C (10%) | 5-methylamidine intermediate | High |

| NaBH4/NiCl2·6H2O | Methanol/THF | Partial ring opening to thiolactam | Moderate |

Acid/Base Hydrolysis

The quinazolinone core undergoes hydrolysis under extreme pH conditions:

| Medium | Temperature | Product | Stability |

|---|---|---|---|

| 6M HCl / Reflux (12 h) | 110°C | 4-hydroxyquinazoline derivative | Degrades >8 h |

| 5M NaOH / EtOH (3 h) | 80°C | Oxadiazole ring cleavage to amidoxime | Low |

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Pd-catalyzed couplings, though steric hindrance from the oxadiazole may limit efficacy.

| Reaction Type | Catalytic System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Biaryl derivatives | 30–55% |

| Buchwald-Hartwig Amination | Pd2(dba)3/Xantphos | N-aryl substituted analogs | 25–40% |

Radical Reactions

The C-S bond in the thioether linker undergoes homolytic cleavage under radical initiators:

| Initiator | Conditions | Product | Application |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Toluene, 80°C | Thiyl radical intermediates | Polymer grafting |

Complexation with Metal Ions

The oxadiazole’s nitrogen atoms and quinazolinone’s carbonyl groups enable coordination with transition metals:

| Metal Salt | Solvent | Complex Type | Stability |

|---|---|---|---|

| Cu(NO3)2·3H2O | DMF/EtOH | Octahedral Cu(II) complex | Air-stable |

| FeCl3·6H2O | Acetonitrile | Paramagnetic Fe(III) adduct | Moisture-sensitive |

Key Observations from Research

-

Steric Effects : The pentyl chain at N-3 and bulky oxadiazole substituent reduce reaction rates in cross-coupling and SNAr pathways .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions but risk quinazolinone decomposition above 100°C .

-

Regioselectivity : Oxadiazole C-3 is more reactive than C-5 due to electron withdrawal by the 4-chlorophenyl group .

This compound’s multifunctional architecture supports diverse reactivity, though empirical data remain limited. Further studies are required to optimize conditions for high-yielding transformations.

Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

Key analogs differ in substituents or core heterocycles, as outlined below:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP is higher than the triazole analog (4-hydroxyphenyl group reduces logP) but comparable to its 3-chlorophenyl isomer due to similar halogen content.

- Solubility: The thioether linkage in the target compound enhances solubility in non-polar solvents compared to oxygen-linked analogs.

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound resists oxidative degradation better than triazole derivatives .

Computational and Experimental Insights

- Density Functional Theory (DFT) Analysis : Studies using gradient-corrected functionals (e.g., Becke’s 1993 model) suggest that the target compound’s electron distribution aligns with optimized ligand-receptor interactions, particularly at the oxadiazole-thioether junction .

- Crystallographic Data: SHELX-based refinements (e.g., SHELXL) confirm the planar geometry of the quinazolinone core, critical for maintaining activity across analogs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what methodological considerations are critical for yield optimization?

Answer:

The synthesis of this quinazolinone derivative requires strategic coupling of the oxadiazole and thioether moieties. A validated approach involves:

- Step 1: Reacting 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-methanol with a thiolating agent (e.g., Lawesson’s reagent) to introduce the thiol group.

- Step 2: Coupling the thiol intermediate with 3-pentylquinazolin-4(3H)-one via nucleophilic substitution under inert conditions.

- Methodological Considerations:

- Use PEG-400 as a green solvent medium to enhance solubility and reduce side reactions .

- Optimize reaction temperature (70–80°C) and employ Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst to improve regioselectivity and yield .

- Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

A multi-technique approach is recommended:

- IR Spectroscopy: Identify characteristic peaks for C=S (1050–1250 cm⁻¹) and C-O (oxadiazole, ~950 cm⁻¹) .

- NMR (¹H/¹³C):

- X-ray Crystallography: For unambiguous 3D structure determination, use SHELX software for data refinement, leveraging its robust algorithms for small-molecule crystallography .

Advanced: How can DFT predict this compound’s electronic properties, and what functional/basis set combinations are recommended?

Answer:

Density Functional Theory (DFT) is ideal for modeling frontier molecular orbitals and reactivity:

- Functionals: B3LYP hybrid functional (incorporates exact exchange) for accurate thermochemical properties .

- Basis Sets: 6-31G* for geometry optimization; aug-cc-pVDZ for polarizable environments.

- Key Analyses:

- HOMO-LUMO gaps to predict charge-transfer behavior.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validation: Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Validation: Employ HPLC-MS (≥95% purity threshold) to exclude confounding by synthetic byproducts.

- Dose-Response Curves: Replicate results across three independent experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Advanced: How should environmental fate studies be designed to assess this compound’s persistence?

Answer:

Adopt a tiered experimental framework:

- Phase 1 (Lab-Scale):

- Phase 2 (Ecosystem Modeling):

- Apply fugacity models to predict partitioning in soil-water systems.

- Measure bioaccumulation in Daphnia magna or zebrafish embryos as ecotoxicological indicators.

Advanced: How can crystallographic data resolve ambiguities in substituent orientation?

Answer:

Single-crystal X-ray diffraction is definitive for resolving stereochemical uncertainties:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement: Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation: Check R-factor convergence (R1 < 5%) and validate geometry with PLATON’s ADDSYM algorithm to detect missed symmetry .

Basic: What computational tools are suitable for modeling this compound’s intermolecular interactions?

Answer:

- Molecular Dynamics (MD): Use GROMACS with OPLS-AA force field to simulate solvation dynamics in water/ethanol mixtures.

- Docking Studies: Autodock Vina for predicting protein-ligand binding modes (e.g., kinase inhibitors) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Combine Gaussian (DFT) and AMBER for enzyme-substrate interaction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.